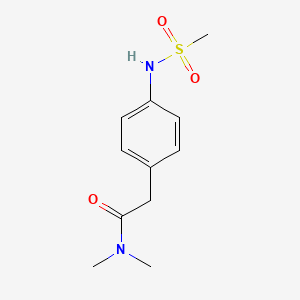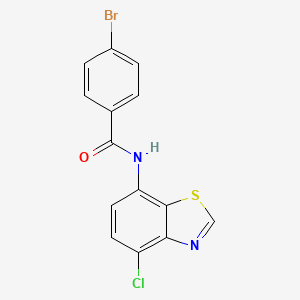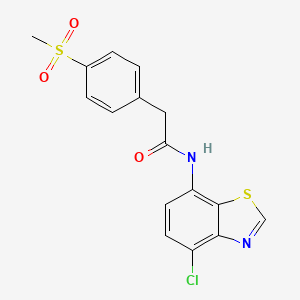![molecular formula C18H18N2O2S B6542887 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 922455-86-5](/img/structure/B6542887.png)
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . These compounds are found in nature and can also be synthesized . They have a wide range of biological and pharmacological applications, making them potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, they can be prepared by O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration of the resulting ether and decarboxylation . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds through a unique free radical cyclization cascade .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary. For example, benzofuran itself is a colorless liquid and is a component of coal tar .Scientific Research Applications
Anticancer Properties
Benzofuran derivatives have emerged as important scaffolds with various biological properties. In particular, they exhibit significant anticancer activity . Researchers have evaluated the cell viability and proliferation rates of hybrid derivatives containing benzofuran against human breast cancer cells (MCF-7) . These findings suggest that N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide could be a potential candidate for cancer therapy.
Enzyme Inhibition
Benzofuran derivatives act as efficient enzyme inhibitors. They target enzymes such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine-specific demethylase 1), and histamine receptors . These inhibitory effects have implications in various disease contexts.
Polymer Synthesis
The compound finds applications in the preparation of different polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters . Its versatile structure contributes to the design of novel materials with tailored properties.
Natural Product Synthesis
Natural products containing benzofuran heterocycles have gained importance in medicinal chemistry. Many naturally occurring organic compounds, especially those from the Moraceae family, embody benzofuran structures . Researchers explore these compounds for their therapeutic potential.
Dye Synthesis
Benzofuran derivatives play a role in dye synthesis, including dyes used in dye-sensitized solar cells and industrial applications . Their unique structure contributes to the development of vibrant and functional dyes.
Antiviral and Antibacterial Activities
Studies have demonstrated the potent biological activity of benzofuran compounds against viruses and bacteria . N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide may exhibit similar effects.
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact cellular targets of the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and cellular targets involved.
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that the compound may have a variety of molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(12-6-2-1-3-7-12)20-18-19-14(11-23-18)16-10-13-8-4-5-9-15(13)22-16/h4-5,8-12H,1-3,6-7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDJVSNICBEXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542807.png)
![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)
![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542816.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542849.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)

![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)